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Abstract
Variacin is a potent, heat-stable, lanthionine-containing bacteriocin produced by the food-

grade bacterium Kocuria varians (formerly Micrococcus varians). Its broad-spectrum activity

against Gram-positive bacteria, including food spoilage organisms and pathogens, makes it a

promising candidate for development as a natural food preservative. This document provides

detailed application notes and protocols for the development of a food-grade fermentation and

downstream processing workflow for Variacin production. The protocols cover upstream

fermentation optimization, downstream recovery and purification, and bioactivity quantification.

Introduction to Variacin
Variacin is a Class I bacteriocin, specifically a lantibiotic, characterized by the presence of

unusual thioether amino acids such as lanthionine and β-methyllanthionine.[1][2] These

structural features contribute to its remarkable stability across a wide range of pH (2 to 10) and

high temperatures, including autoclave conditions (121°C for 15 minutes).[3] Produced by

Kocuria varians, a bacterium isolated from fermented meats, Variacin exhibits strong inhibitory

activity against a host of Gram-positive bacteria, including problematic foodborne pathogens

like Listeria monocytogenes and spore-forming bacteria such as Bacillus cereus.[1][4] Its

natural origin and robust characteristics make it an attractive alternative to chemical

preservatives in the food industry.
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The development of a commercially viable Variacin product hinges on an optimized and

scalable food-grade fermentation and purification process. The following protocols are

designed to guide researchers through the key stages of this process, from culture optimization

to the preparation of a stable, active Variacin powder.

Data Presentation: Fermentation and Purification
Parameters
The following tables summarize the key quantitative data for the Variacin production process.

Table 1: Food-Grade Fermentation Medium Composition

Component Concentration Purpose

Reconstituted Skim Milk 1.5% (w/v)
Primary source of nutrients

(lactose, casein)

Food-Grade Yeast Extract 1.5% (w/v)
Source of nitrogen, vitamins,

and growth factors

Sterile, Deionized Water to 100% Solvent

Table 2: Optimized Fermentation Parameters for Kocuria varians

Parameter Recommended Setpoint Range for Optimization

Temperature 30°C 28 - 37°C

Initial pH 7.0 6.5 - 7.5

Dissolved Oxygen (DO)
Controlled at 30% air

saturation
10 - 50%

Agitation Speed 200 rpm 150 - 300 rpm

Aeration Rate
1.0 vvm (volume air/volume

medium/min)
0.5 - 1.5 vvm

Fermentation Time 18 - 24 hours -
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Table 3: Downstream Processing Parameters

Process Step Key Parameter Recommended Value

Bactofugation Centrifugal Force 9,000 - 10,000 x g

Temperature 55 - 60°C

Residence Time < 1 second

Vacuum Evaporation Temperature ≤ 40°C

Vacuum Level
As required to achieve boiling

at ≤ 40°C

Spray-Drying Inlet Air Temperature 160°C

Outlet Air Temperature 80 - 90°C

Feed Flow Rate
Dependent on lab-scale spray-

dryer specifications

Table 4: Variacin Activity Quantification Parameters

Parameter Description

Indicator Strain
Listeria monocytogenes ATCC 19115 or Bacillus

cereus ATCC 10987

Growth Medium

Brain Heart Infusion (BHI) Agar for L.

monocytogenes; Tryptic Soy Agar (TSA) for B.

cereus

Assay Method Agar Well Diffusion Assay

Activity Unit (AU/mL)
Reciprocal of the highest serial two-fold dilution

showing a clear zone of inhibition

Experimental Protocols
Upstream Processing: Fermentation of Kocuria varians
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This protocol details the steps for the production of Variacin in a controlled laboratory

fermenter.

3.1.1 Materials

Kocuria varians starter culture

Reconstituted Skim Milk powder

Food-grade Yeast Extract powder[5]

Sterile, deionized water

1M NaOH and 1M HCl for pH adjustment

Laboratory fermenter (e.g., 5 L capacity) with temperature, pH, and dissolved oxygen (DO)

control

Autoclave

Shaking incubator

3.1.2 Protocol

Prepare the Fermentation Medium: For a 4 L working volume in a 5 L fermenter, weigh 60 g

of reconstituted skim milk powder and 60 g of food-grade yeast extract. Dissolve in

approximately 3.5 L of deionized water. Adjust the final volume to 4 L.

Sterilize the Fermenter: Prepare and calibrate the pH and DO probes according to the

manufacturer's instructions. Assemble the fermenter and sterilize the vessel containing the

medium by autoclaving at 121°C for 20 minutes.

Prepare the Inoculum: From a stock culture, inoculate 100 mL of the sterile fermentation

medium in a 250 mL flask. Incubate at 30°C in a shaking incubator at 200 rpm for 18 hours.

Inoculate the Fermenter: Aseptically transfer the 100 mL inoculum to the 4 L of sterile

medium in the fermenter (a 2.5% v/v inoculum).
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Set Fermentation Parameters:

Temperature: 30°C

pH: Control at 7.0 using automated addition of 1M NaOH and 1M HCl.

Agitation: 200 rpm

Aeration: 1.0 vvm sterile, filtered air.

DO: Set the controller to maintain a dissolved oxygen level of 30% of air saturation by

cascading agitation and/or aeration rate.

Monitor Fermentation: Allow the fermentation to proceed for 18-24 hours. Monitor cell growth

by taking samples aseptically and measuring the optical density at 600 nm (OD600).

Harvest the Culture: After the fermentation period, proceed immediately to downstream

processing.

Downstream Processing: Recovery and Formulation of
Variacin
This protocol describes the recovery of Variacin from the fermentation broth and its formulation

into a stable powder.

3.2.1 Materials

High-speed centrifuge with a rotor capable of >10,000 x g

Rotary evaporator or other laboratory-scale vacuum evaporation system

Laboratory-scale spray-dryer

Sterile containers for collection

3.2.2 Protocol

Cell Removal (Bactofugation):
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Heat the harvested fermentation broth to 55-60°C.

Centrifuge the broth at 9,000 x g for 15 minutes to pellet the Kocuria varians cells.

Carefully decant and collect the supernatant, which contains the soluble Variacin. This is

the cell-free supernatant (CFS).

Concentration (Vacuum Evaporation):

Transfer the CFS to the rotary evaporator.

Set the water bath temperature to 40°C.

Apply a vacuum to reduce the pressure and induce boiling at a low temperature.[6]

Continue evaporation until the volume is reduced by a factor of 10 (e.g., from 4 L to 400

mL). This is the Variacin concentrate.

Drying (Spray-Drying):

Pre-heat the spray-dryer to the desired operating conditions. A typical starting point for

bacteriocins is an inlet temperature of 160°C and an outlet temperature of 80-90°C.[7]

Pump the Variacin concentrate through the atomizer of the spray-dryer.

The hot air will flash-evaporate the water, leaving a fine powder of Variacin and media

components.

Collect the dried powder from the cyclone collector.

Storage: Store the resulting Variacin powder in an airtight, sterile container at 4°C.

Quantification of Variacin Activity: Agar Well Diffusion
Assay
This protocol provides a method to determine the biological activity of the produced Variacin.

3.3.1 Materials
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Indicator strain: Listeria monocytogenes ATCC 19115 or Bacillus cereus ATCC 10987

Appropriate growth medium (BHI for Listeria, TSA for Bacillus)

Sterile Petri dishes

Sterile swabs

Sterile cork borer or pipette tip (4-6 mm diameter)

Microcentrifuge tubes

Sterile phosphate buffer (50 mM, pH 7.0)

Variacin samples (CFS, concentrate, or reconstituted powder)

3.3.2 Protocol

Prepare Indicator Lawn: Grow the indicator strain in the appropriate broth overnight at 37°C.

Spread-plate 100 µL of the overnight culture onto the surface of an agar plate to create a

uniform lawn. Allow the plate to dry for 15-20 minutes in a laminar flow hood.

Prepare Variacin Dilutions: Create a two-fold serial dilution of the Variacin sample in sterile

phosphate buffer. For the dried powder, first reconstitute it in the buffer to its original

concentration before dilution.

Perform the Assay:

Aseptically punch wells into the agar plate using a sterile cork borer.

Pipette a fixed volume (e.g., 50 µL) of each Variacin dilution into a separate well.

Include a negative control well with only the sterile phosphate buffer.

Incubate: Incubate the plates overnight at 37°C.

Measure and Calculate Activity:

Measure the diameter of the clear zones of inhibition around the wells.
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The activity in Arbitrary Units per milliliter (AU/mL) is calculated as the reciprocal of the

highest dilution that results in a clear zone of inhibition.[1]

Formula: AU/mL = (1 / Highest dilution factor with inhibition) x (1000 µL / volume added to

well in µL)

Mandatory Visualizations
// Nodes Inoculum [label="Inoculum Preparation\n(Kocuria varians)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Fermenter [label="Fermentation\n(30°C, pH 7.0, 30% DO)",

fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth",

fillcolor="#F1F3F4", fontcolor="#202124"]; Bactofugation [label="Bactofugation\n(Cell

Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Cell-Free

Supernatant\n(Contains Variacin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation

[label="Vacuum Evaporation\n(Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Concentrate [label="Variacin Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"];

SprayDry [label="Spray-Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct

[label="Variacin Powder", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style="filled, dashed"];

// Edges Inoculum -> Fermenter [label="Inoculation"]; Fermenter -> Harvest; Harvest ->

Bactofugation; Bactofugation -> Supernatant; Supernatant -> Evaporation; Evaporation ->

Concentrate; Concentrate -> SprayDry; SprayDry -> FinalProduct; } enddot Caption: Workflow

for the production of food-grade Variacin powder.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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